(3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol
CAS No.: 2278362-57-3
Cat. No.: VC8257315
Molecular Formula: C10H13NO3
Molecular Weight: 195.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2278362-57-3 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 |
| IUPAC Name | (3R,4R)-4-(2-methylpyridin-3-yl)oxyoxolan-3-ol |
| Standard InChI | InChI=1S/C10H13NO3/c1-7-9(3-2-4-11-7)14-10-6-13-5-8(10)12/h2-4,8,10,12H,5-6H2,1H3/t8-,10-/m1/s1 |
| Standard InChI Key | ATCBGTGHFASZFQ-PSASIEDQSA-N |
| Isomeric SMILES | CC1=C(C=CC=N1)O[C@@H]2COC[C@H]2O |
| SMILES | CC1=C(C=CC=N1)OC2COCC2O |
| Canonical SMILES | CC1=C(C=CC=N1)OC2COCC2O |
Introduction
Structural and Chemical Properties
Molecular Identity
The compound’s systematic IUPAC name, (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol, reflects its stereochemistry and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2005647-93-6 | |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| SMILES Notation | Cc1ncccc1OC1COC[C@@H]1O | |
| InChI Key | ATCBGTGHFASZFQ-PSASIEDQSA-N |
The molecule consists of a tetrahydrofuran ring (oxolan-3-ol) with a (2-methylpyridin-3-yl)oxy substituent at the 4-position. The (3R,4R) configuration ensures distinct stereoelectronic properties, influencing its reactivity and biological interactions .
Synthesis and Stereochemical Control
Synthetic Routes
The compound is typically synthesized via stereospecific nucleophilic substitution or oxidative coupling strategies:
-
Epoxide Ring-Opening: A (3R,4R)-epoxyoxolane intermediate reacts with 2-methylpyridin-3-ol under basic conditions to form the ether linkage .
-
Mitsunobu Reaction: Stereochemical inversion is achieved using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyridinol derivatives to a diol precursor .
Chirality and Purification
The (3R,4R) configuration is critical for biological activity. Chiral chromatography (e.g., using cellulose-based stationary phases) or enzymatic resolution ensures enantiomeric excess >95% .
Applications in Pharmaceutical Research
Muscarinic Acetylcholine Receptor Modulation
Patent literature highlights derivatives of (3R,4R)-4-[(2-methylpyridin-3-yl)oxy]oxolan-3-ol as positive allosteric modulators (PAMs) of the M1 muscarinic receptor. These compounds enhance cognitive function in neurodegenerative diseases like Alzheimer’s by potentiating acetylcholine signaling .
Intermediate in Drug Discovery
The compound serves as a building block for:
-
Antiviral Agents: Analogues with modified pyridine moieties inhibit viral proteases .
-
Anti-Inflammatory Drugs: Substitution at the hydroxyl group modulates COX-2 selectivity .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on organocatalytic methods to streamline the synthesis of the (3R,4R) enantiomer. For example, thiourea catalysts enable enantioselective epoxide ring-opening with 90–95% ee .
Bioconjugation Strategies
The hydroxyl group facilitates conjugation to biomolecules (e.g., antibodies, peptides) for targeted drug delivery. A 2024 study demonstrated its use in antibody-drug conjugates (ADCs) for oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume